3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C11H12N2O2S. This compound features a thieno[2,3-b]pyridine core, which is a fused ring system combining a thiophene ring and a pyridine ring. The presence of amino and carboxylic acid functional groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for producing the compound in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as thionyl chloride (SOCl2), and nucleophiles, like amines and alcohols, are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The thieno[2,3-b]pyridine core can interact with enzyme active sites, potentially inhibiting or modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid amide
- 4,5,6-Trimethylthieno[2,3-b]pyridine derivatives
Comparison: Compared to similar compounds, 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and functional groups. The presence of three methyl groups on the thieno[2,3-b]pyridine core enhances its lipophilicity and may influence its biological activity. Additionally, the amino and carboxylic acid groups provide versatile sites for further chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-4-5(2)7-8(12)9(11(14)15)16-10(7)13-6(4)3/h12H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANYWQKFHAKRMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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